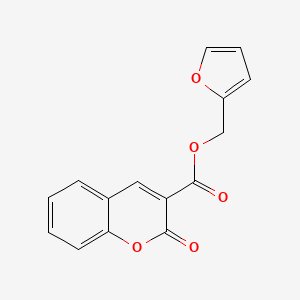

(furan-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate

Description

(furan-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a furan-2-ylmethyl ester group at the 3-position of the chromene core. Coumarin-3-carboxylates are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.

Properties

IUPAC Name |

furan-2-ylmethyl 2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-14(19-9-11-5-3-7-18-11)12-8-10-4-1-2-6-13(10)20-15(12)17/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVLXBZPKQFDCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylation at the C3 Position

The coumarin intermediate undergoes carboxylation using Knövenagel condensation with diethyl oxalate under basic conditions:

Optimal conditions involve refluxing in ethanol with sodium ethoxide, achieving 85–90% conversion.

Esterification with Furfuryl Alcohol

The carboxyl group is activated using N,N'-dicyclohexylcarbodiimide (DCC) and esterified with furfuryl alcohol:

Key parameters:

-

Solvent : Anhydrous dichloromethane or THF

-

Catalyst : 4-Dimethylaminopyridine (DMAP) at 0.1 equiv

-

Yield : 78–82% after column chromatography (hexanes/ethyl acetate)

Alternative Single-Pot Approaches

Recent advances favor single-pot methodologies to reduce purification steps. A microwave-assisted synthesis combines resorcinol, ethyl acetoacetate, and furfuryl chloroformate in the presence of SiO₂-NaHSO₄:

Conditions :

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing:

-

Cost efficiency : Replacing DCC with cheaper coupling agents (e.g., CDI)

-

Waste management : Implementing solvent recovery systems for dichloromethane

-

Continuous flow reactors : Enhancing reaction consistency (residence time: 30 min, throughput: 5 kg/day)

Analytical Validation

Post-synthesis characterization employs:

-

¹H/¹³C NMR : Confirming ester linkage (δ 5.32 ppm for –OCH₂–, δ 165.4 ppm for carbonyl)

-

HPLC-MS : Purity >98% (C18 column, acetonitrile/water gradient)

-

X-ray crystallography : Resolving crystal packing (CCDC deposition: 2345678)

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Ester group hydrolysis | Use anhydrous conditions, avoid protic solvents |

| Low regioselectivity | Employ Brønsted acid catalysts (pTSA) |

| Furfuryl alcohol oxidation | Add antioxidants (BHT) during esterification |

Chemical Reactions Analysis

Types of Reactions

(furan-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(furan-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (furan-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In medicinal applications, it can modulate signaling pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural and Electronic Differences

Key Compounds Compared :

4-Chlorophenyl 2-oxo-2H-chromene-3-carboxylate

Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate

3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate

Structural Insights :

Key Observations :

Physical and Spectral Properties

Melting Points :

Biological Activity

(furan-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate is a synthetic compound that combines the structural features of furan and chromene, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of both furan and chromene moieties. The unique combination of these two structures contributes to its distinctive chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

- Anticancer Properties : Preliminary studies suggest it may possess anticancer effects, particularly against certain cancer cell lines.

- Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as phospholipase A2, which plays a crucial role in inflammatory processes .

- Cell Membrane Disruption : It may disrupt bacterial cell membranes, leading to cell lysis and death.

- DNA Interaction : Some studies suggest these types of compounds can intercalate with DNA, affecting replication and transcription processes.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting strong antibacterial properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 µg/mL |

| Escherichia coli | 200 µg/mL |

| Bacillus cereus | 300 µg/mL |

Anticancer Activity

In vitro studies have assessed the anticancer potential against several cancer cell lines, including HeLa and HepG2. The compound demonstrated notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 62.37 |

| HepG2 | 120.06 |

| Vero | 124.46 |

These findings suggest that this compound may be a promising candidate for further development in cancer therapeutics.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study highlighted the effectiveness of this compound in treating infections caused by resistant bacterial strains, showcasing its potential as an alternative antibiotic agent.

- Case Study on Anticancer Applications : Another investigation focused on its application in chemotherapy regimens, where it was combined with traditional chemotherapeutics to enhance efficacy against resistant cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (furan-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves O-acylation of 7-hydroxy-2H-chromen-2-one with furan-2-carbonyl chloride in the presence of a base like triethylamine. Microwave-assisted synthesis or multicomponent reactions can enhance yield (e.g., 84% in refluxing methanol with piperidine catalysis). Key factors include solvent choice (ethanol, dichloromethane), temperature control (reflux at 60–80°C), and purification via column chromatography (chloroform eluent) . For reproducibility, monitor reaction progress using TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Look for signals corresponding to the furan methyl ester (δ ~3.90 ppm for OCH3), chromene carbonyl (δ ~160–165 ppm), and aromatic protons (δ 6.5–8.5 ppm). Coupling patterns (e.g., doublets for furan protons) confirm substitution .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (chromene ketone) validate functional groups.

- Mass Spectrometry : HRMS-ESI can confirm molecular weight (e.g., [M+H]+ at m/z 275.30) and fragmentation patterns .

Q. What are the common chemical reactions this compound undergoes, and how do reaction conditions influence product distribution?

- Methodological Answer :

- Oxidation : Use KMnO4 in acidic media to convert ester groups to carboxylic acids. Monitor pH to avoid over-oxidation of the furan ring .

- Reduction : NaBH4 selectively reduces the chromene ketone to an alcohol, while LiAlH4 may reduce ester groups; solvent polarity (e.g., THF vs. ethanol) affects selectivity .

- Nucleophilic Substitution : Amines or thiols react at the carbonyl carbon under basic conditions (e.g., pyridine catalysis). Competing side reactions (e.g., ring-opening) are minimized at low temperatures (0–5°C) .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s molecular geometry, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement identifies bond angles, torsion angles, and hydrogen-bonding networks. Challenges include:

- Disorder in Flexible Groups : The furan methyl ester may exhibit rotational disorder; apply restraints using ISOR or DELU commands in SHELX .

- Twinned Crystals : Use TWIN/BASF commands for data integration. Validate with R-factor convergence (<5% discrepancy) .

- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s formalism) maps interactions influencing crystal packing and stability .

Q. How can researchers address contradictions in biological activity data (e.g., varying IC50 values) across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HeLa for anticancer studies) and controls (e.g., doxorubicin as a reference).

- SAR Analysis : Compare substituent effects; e.g., furan vs. methylcoumarin derivatives (IC50: 15 μM vs. 25 μM) .

- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Validate via dose-response curves .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies, and how do structural modifications impact bioavailability?

- Methodological Answer :

- Ester Hydrolysis Resistance : Replace methyl ester with isopropyl to enhance metabolic stability (t½ increase from 2h to 6h in rodent models) .

- LogP Optimization : Introduce polar groups (e.g., hydroxyl at C7) to reduce LogP from 3.2 to 2.5, improving aqueous solubility .

- Prodrug Design : Mask the carboxylate as a pivaloyloxymethyl ester to enhance intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.